(1H-Benzo[D]imidazol-5-YL)methanamine
Overview
Description
“(1H-Benzo[D]imidazol-2-yl)methanamine” is a compound with the CAS Number: 5805-57-2 . It has a molecular weight of 147.18 . It is a solid at room temperature and should be stored in a refrigerator . The compound is highly soluble in water and other polar solvents .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .
Chemical Reactions Analysis
The compound has been used in the preparation of novel MOFs consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 384.4±25.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Characterization
(1H-Benzo[D]imidazol-5-YL)methanamine has been extensively studied for its role in the synthesis and characterization of various chemical compounds. A notable application includes its use in creating novel oxadiazole derivatives, where it acts as a precursor in the synthesis process (Vishwanathan & Gurupadayya, 2014). Similarly, it has been used in the facile synthesis and characterization of 2-alkanamino benzimidazole derivatives, demonstrating its versatility in chemical synthesis (Ajani et al., 2016).
Catalysis and Biological Activity
This compound has been employed in the synthesis of Schiff base complexes, which have shown significant biological activities. One study focused on the design, synthesis, and characterization of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, demonstrating notable antibacterial and antifungal activities (al-Hakimi et al., 2020). Another research emphasized its use in synthesizing thiadiazole, triazole-5-thione, and thiazolan-4-one derivatives of benzimidazole, where some compounds showed good antibacterial and antifungal activities (Barot et al., 2017).
Corrosion Inhibition
In the field of materials science, this compound derivatives have been investigated as corrosion inhibitors. For instance, amino acid compounds derived from this molecule have been studied for their ability to inhibit corrosion of N80 steel in acidic solutions (Yadav et al., 2015).
Fluorescence and Probe Development
The compound has been utilized in the development of fluorescent probes. A study on the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe employed this compound as a key component (Wen-yao, 2012).
Advanced Materials and Theoretical Studies
Furthermore, the compound has been a subject in advanced material studies and theoretical approaches. For example, research on the synthesis and characterization of oligobenzimidazoles explored its electrochemical, electrical, optical, thermal, and rectification properties (Anand & Muthusamy, 2018). Another study focused on the carbon steel corrosion inhibition in acid medium by imidazole-based molecules, including derivatives of this compound, using experimental and molecular modeling approaches (Costa et al., 2021).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
One study mentions the successful pharmacological blocking of aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes . This suggests that the compound may interact with its targets to modulate gene expression.
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities . For instance, they can interfere with the synthesis of certain proteins or disrupt cell signaling pathways, leading to various downstream effects .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . This could potentially impact its bioavailability, as solid compounds may require specific conditions or formulations to be effectively absorbed in the body.
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels, such as modulating gene expression, disrupting cell signaling pathways, or interfering with protein synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1H-Benzo[D]imidazol-5-YL)methanamine. For instance, the compound is recommended to be stored in a refrigerator , suggesting that its stability may be affected by temperature. Furthermore, the compound is a solid at room temperature , which could influence its solubility and, consequently, its bioavailability and efficacy.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show a broad range of chemical and biological properties . Therefore, “(1H-Benzo[D]imidazol-5-YL)methanamine” and its derivatives could potentially be used in the development of new drugs with various therapeutic applications.
Biochemical Analysis
Biochemical Properties
(1H-Benzo[D]imidazol-5-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, this compound can bind to nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by binding to DNA and interfering with transcription factors. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and nucleic acids, through hydrogen bonding and van der Waals interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit microbial enzymes, leading to antimicrobial effects . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, the compound has been found to be relatively stable under standard storage conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as liver and kidney damage have been observed . The threshold dose for toxicity varies among different animal species, but it is generally above 1 gram per kilogram of body weight . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3H-benzimidazol-5-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYXSYWCALWOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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